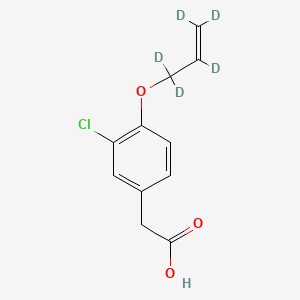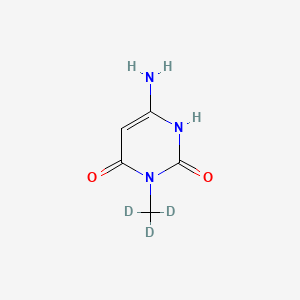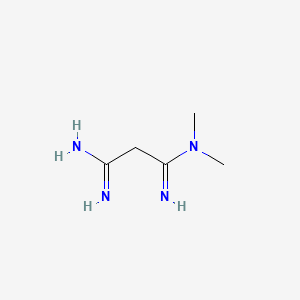![molecular formula C15H18N2O2 B587340 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 CAS No. 1794786-87-0](/img/structure/B587340.png)
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in organic synthesis and various scientific research applications. The presence of deuterium makes it particularly useful in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics.
Preparation Methods
The synthesis of 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 involves several steps The starting material is typically a pyridine derivative, which undergoes a series of reactions to introduce the benzyloxy group and the methylamino groupThe reaction conditions often include the use of solvents like dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol. Industrial production methods focus on optimizing these reactions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: The compound is used as an environmental pollutant standard for detecting pollutants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow researchers to trace its metabolic pathways and understand its effects on various biological systems. The compound’s interaction with enzymes and receptors can provide insights into its role in metabolic processes and its potential therapeutic applications.
Comparison with Similar Compounds
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 is unique due to the presence of deuterium atoms, which distinguishes it from similar compounds. Some similar compounds include:
- 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol
- 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d3
- 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d2 These compounds differ in the number of deuterium atoms and their specific applications in research.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(9-10-18)15-8-7-14(11-16-15)19-12-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3/i9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSMMBXTFFSQZ-YQUBHJMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










